Cas no 2138157-97-6 (Sodium 4-ethyl-3-nitrobenzene-1-sulfinate)

Sodium 4-ethyl-3-nitrobenzene-1-sulfinate is a sulfinate salt with applications in organic synthesis, particularly as a sulfonylating or sulfinating reagent. Its structure, featuring an ethyl group and a nitro substituent on the benzene ring, provides reactivity useful in nucleophilic or radical reactions. The compound is often employed in the preparation of sulfones or as a precursor for further functionalization. Its solubility in polar solvents, such as water or alcohols, enhances its utility in aqueous or mixed-phase reactions. The nitro group also offers potential for subsequent reduction or substitution, expanding its synthetic versatility. Proper handling is advised due to its sensitivity to moisture and potential instability under acidic or oxidizing conditions.
Sodium 4-ethyl-3-nitrobenzene-1-sulfinate structure
2138157-97-6 structure
Product Name:Sodium 4-ethyl-3-nitrobenzene-1-sulfinate
CAS No:2138157-97-6
MF:C8H8NNaO4S
MW:237.208191871643
CID:6594858
PubChem ID:165455164
Update Time:2025-05-20

Sodium 4-ethyl-3-nitrobenzene-1-sulfinate Chemical and Physical Properties

Names and Identifiers

    • sodium 4-ethyl-3-nitrobenzene-1-sulfinate
    • EN300-722759
    • 2138157-97-6
    • Sodium 4-ethyl-3-nitrobenzene-1-sulfinate
    • Inchi: 1S/C8H9NO4S.Na/c1-2-6-3-4-7(14(12)13)5-8(6)9(10)11;/h3-5H,2H2,1H3,(H,12,13);/q;+1/p-1
    • InChI Key: HBQYIEJAHYGAKU-UHFFFAOYSA-M
    • SMILES: S(C1C=CC(=C(C=1)[N+](=O)[O-])CC)(=O)[O-].[Na+]

Computed Properties

  • Exact Mass: 237.00717319g/mol
  • Monoisotopic Mass: 237.00717319g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 235
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 105Ų

Sodium 4-ethyl-3-nitrobenzene-1-sulfinate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-722759-1.0g
sodium 4-ethyl-3-nitrobenzene-1-sulfinate
2138157-97-6
1g
$0.0 2023-06-06

Additional information on Sodium 4-ethyl-3-nitrobenzene-1-sulfinate

Sodium 4-Ethyl-3-Nitrobenzene-1-Sulfinate: A Comprehensive Overview

Sodium 4-Ethyl-3-Nitrobenzene-1-Sulfinate (CAS No. 2138157-97-6) is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound, also referred to as sodium 4-ethyl-3-nitrobenzenesulfinate, is a derivative of benzene sulfonic acid, with specific substituents that confer unique chemical properties. Its structure consists of a benzene ring substituted with an ethyl group at the 4-position, a nitro group at the 3-position, and a sulfonate group at the 1-position. These functional groups make it a versatile compound with potential applications in various industries.

The synthesis of sodium 4-ethyl-3-nitrobenzene-1-sulfinate typically involves multi-step reactions, including sulfonation and nitration processes. Recent studies have explored optimized synthetic pathways to enhance yield and purity. For instance, researchers have employed microwave-assisted synthesis techniques to accelerate reaction rates and improve selectivity. Such advancements highlight the compound's importance in modern chemical synthesis methodologies.

Sodium 4-Ethyl-3-Nitrobenzene-1-Sulfinate exhibits interesting physicochemical properties, including high solubility in polar solvents and moderate thermal stability. Its electronic properties, influenced by the electron-withdrawing nitro group and the electron-donating ethyl group, make it a promising candidate for use in electronic materials. Recent research has focused on its application as a precursor in the synthesis of advanced polymers and organic semiconductors.

In terms of applications, sodium 4-ethyl-3-nitrobenzene-1-sulfinate has shown potential in the pharmaceutical industry as an intermediate for drug development. Its ability to act as a bioisostere or scaffold for complex molecules makes it valuable in medicinal chemistry. Additionally, its role in agrochemicals has been explored, particularly as a component in herbicides and fungicides.

The environmental impact of sodium 4-Ethyl-3-Nitrobenzene-1-Sulfinate is another area of interest. Studies have examined its biodegradation pathways and toxicity profiles. While preliminary data suggest that it is not acutely toxic to aquatic life, further research is needed to assess its long-term effects on ecosystems.

In conclusion, sodium 4-Ethyl-3-Nitrobenzene-1-Sulfinate (CAS No. 2138157-97-6) is a multifaceted compound with diverse applications across various industries. Its unique chemical structure and functional groups make it an intriguing subject for both academic research and industrial development. As new findings emerge, this compound is poised to play an increasingly significant role in advancing modern chemistry.

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